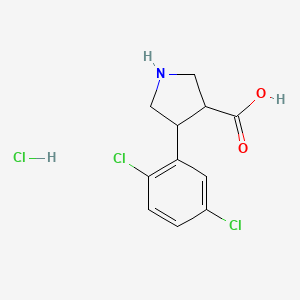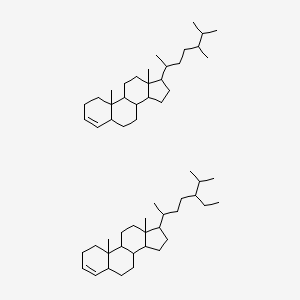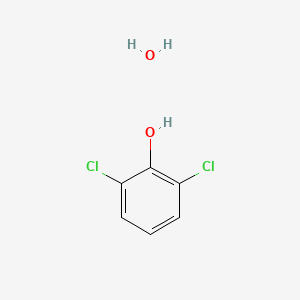
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, hydrogen peroxide for hydroxylation, and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is unique due to its specific chemical structure, which provides a balance between potency and side effects. Its chlorination and acetylation confer distinct pharmacokinetic properties, making it suitable for specific therapeutic applications.
Propriétés
Formule moléculaire |
C23H27ClO6 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
[2-(6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8-9,14-15,18,20,27,29H,5,7,10-11H2,1-3H3 |
Clé InChI |
GXDOZSMUPXSHBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)Cl)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



